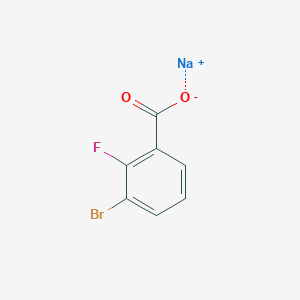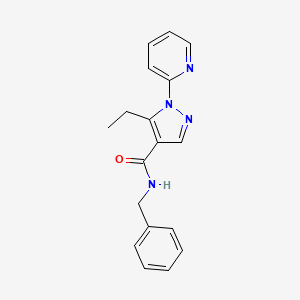
(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexanol core substituted with a fluoro-methylphenylamino group, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-fluoro-4-methylaniline.
Reductive Amination: The cyclohexanone is subjected to reductive amination with 3-fluoro-4-methylaniline in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the amino group can produce primary amines.
科学研究应用
Chemistry
In chemistry, (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of chiral recognition and activity.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R,2R)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol: The enantiomer of the compound , with similar but distinct biological activities.
(1S,2S)-2-((3-Chloro-4-methylphenyl)amino)cyclohexan-1-ol: A similar compound with a chloro substituent instead of a fluoro group, which may exhibit different reactivity and biological properties.
(1S,2S)-2-((3-Fluoro-4-ethylphenyl)amino)cyclohexan-1-ol: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
The uniqueness of (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol lies in its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H18FNO |
|---|---|
分子量 |
223.29 g/mol |
IUPAC 名称 |
(1S,2S)-2-(3-fluoro-4-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18FNO/c1-9-6-7-10(8-11(9)14)15-12-4-2-3-5-13(12)16/h6-8,12-13,15-16H,2-5H2,1H3/t12-,13-/m0/s1 |
InChI 键 |
JEUPAAKVAQFFPC-STQMWFEESA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N[C@H]2CCCC[C@@H]2O)F |
规范 SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B13363538.png)

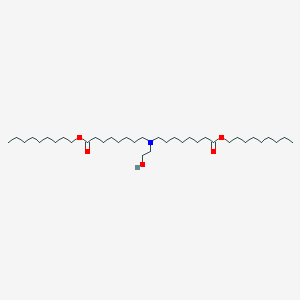
![N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13363549.png)
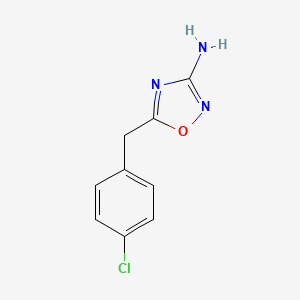
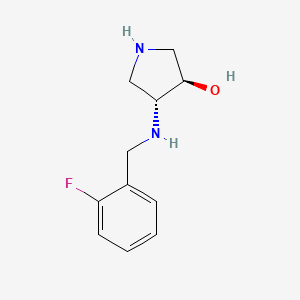
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13363577.png)
![2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
![3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13363604.png)
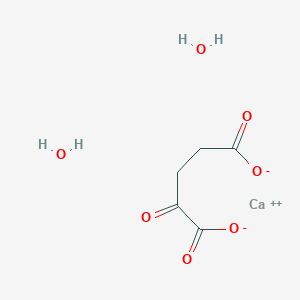
![2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363617.png)
